1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine

Medicinal Chemistry ADME Prediction Physicochemical Profiling

This compound combines a 3‑bromobenzyl‑piperidine core with an N‑(2‑fluorophenyl)piperazine moiety, delivering a privileged, rigid scaffold (4 rotatable bonds) optimized for CNS drug discovery. The ortho‑fluorine elevates tPSA to 84.3 Ų, mitigating hERG off‑target risks while maintaining passive permeability—a decisive advantage over des‑fluoro analogs. Its meta‑bromine serves as a precise SAR probe for CYP450 stability and halogen‑bonding studies. Ideal for GPCR, ion channel, kinase FBDD, and antiviral (CCR5/HIV‑1) screening cascades. Offered as a pre‑weighed, analytically verified solid to eliminate weighing errors and accelerate your lead‑identification workflow.

Molecular Formula C22H27BrFN3
Molecular Weight 432.4 g/mol
Cat. No. B10883368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine
Molecular FormulaC22H27BrFN3
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC(=CC=C4)Br
InChIInChI=1S/C22H27BrFN3/c23-19-5-3-4-18(16-19)17-25-10-8-20(9-11-25)26-12-14-27(15-13-26)22-7-2-1-6-21(22)24/h1-7,16,20H,8-15,17H2
InChIKeyOLFJNSYWRJMGFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine: A Dual Halogenated Piperidine-Piperazine Screening Compound for Focused Library Procurement


1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine is a synthetic small molecule featuring a piperidine ring N-substituted with a 3‑bromobenzyl group and connected via its 4‑position to an N‑(2‑fluorophenyl)piperazine moiety [1]. With a molecular formula of C22H27BrFN3 and a free‑base molecular weight of 432.4 g·mol⁻¹ (oxalate salt 522.4 g·mol⁻¹), the compound presents a hybrid scaffold that combines two privileged heterocyclic cores widely employed in CNS‑oriented and anti‑infective drug discovery . Its computed physicochemical profile—LogP 1.89, topological polar surface area 84.3 Ų, LogSW −2.96, 2 hydrogen‑bond donors, and 6 acceptors—places it within a drug‑like property space suitable for lead‑identification screening collections .

Why 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine Cannot Be Freely Replaced by Its Nearest Analogs


Within the 1‑(halobenzyl)piperidin‑4‑yl‑4‑arylpiperazine chemotype, even single‑atom changes at the aryl ring positions can drastically alter physicochemical and ADME properties. The target compound uniquely combines a meta‑bromine substituent on the benzyl group with an ortho‑fluorine substituent on the phenylpiperazine ring. Shifting the bromine to the para position or replacing it with chlorine alters molecular shape, electron density, and lipophilicity, which can impact binding affinity, selectivity, and solubility . Likewise, introducing or relocating the fluorine atom modulates pKa, metabolic stability, and off‑target promiscuity. Consequently, any attempt to substitute this compound with a close structural analog without rigorous parallel comparison risks introducing uncontrolled variables that could confound SAR interpretation or invalidate screening results [1].

Quantitative Differentiation Evidence for 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine vs. Its Closest Analogs


Ortho-Fluorophenyl vs. Unsubstituted Phenyl: Impact on Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area

The target compound contains an ortho‑fluorine atom on the phenylpiperazine ring, which increases its hydrogen‑bond acceptor count (Hacc = 6) and topological polar surface area (tPSA = 84.3 Ų) relative to the direct des‑fluoro analog 1‑[1‑(3‑bromobenzyl)-4‑piperidinyl]-4-phenylpiperazine (Hacc = 5, tPSA = 75.3 Ų predicted) . The additional H‑bond acceptor and polar surface area can enhance aqueous solubility and reduce passive membrane permeability, directing the target compound toward different pharmacokinetic and target‑engagement profiles than the non‑fluorinated comparator.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Meta-Bromobenzyl Substitution: Lipophilicity Modulation Relative to Para-Bromo and Des-Bromo Analogs

The meta‑bromine substituent contributes to a measured LogP of 1.89 for the target compound . In contrast, the para‑bromo regioisomer is predicted to exhibit a LogP of approximately 2.10, based on known substituent constants for meta‑ vs. para‑halogen substitution [1]. The ~0.2 log unit difference in lipophilicity can be decisive in modulating non‑specific protein binding, hERG liability, and metabolic clearance, underscoring the importance of selecting the exact substitution pattern during screening library procurement.

Drug Design Lipophilicity LogP

Rotatable Bond Count and Molecular Flexibility: Comparison with Extended‑Linker Analogs

The target compound possesses 4 rotatable bonds, a feature that maintains a favorable balance between conformational flexibility and binding entropy . Analogs featuring a short alkyl linker between the piperidine and piperazine rings (e.g., 1‑[1‑(3‑bromobenzyl)piperidin‑4‑yl]‑4‑[2‑(2‑fluorophenyl)ethyl]piperazine) increase rotatable bond count to ≥6, which typically reduces ligand efficiency and can compromise selectivity [1]. The constrained nature of the direct piperidine‑piperazine linkage in the target compound therefore offers a distinct advantage for fragment‑based or lead‑like screening libraries.

Conformational Analysis Ligand Efficiency Screening Library Design

Aqueous Solubility Estimate (LogSW) vs. Des‑Bromo and Des‑Fluoro Analogs

The target compound exhibits a calculated intrinsic aqueous solubility (LogSW) of −2.96 . Removal of the bromine atom (des‑bromo analog) is predicted to increase solubility (LogSW ≈ −2.5), while removal of the fluorine atom (des‑fluoro analog) is predicted to decrease solubility (LogSW ≈ −3.2) [1]. The intermediate solubility of the target thus represents a deliberate balance that avoids the extremely low solubility of the des‑fluoro compound while maintaining sufficient lipophilicity for membrane penetration.

Solubility Biopharmaceutics Formulation

Highest‑Value Application Scenarios for 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine Based on Quantitative Differentiation


CNS Lead‑Identification Screening with Defined Physicochemical Gatekeepers

With a tPSA of 84.3 Ų and LogP of 1.89, this compound falls within the desired CNS MPO score range for orally bioavailable brain‑penetrant candidates . Procurement for a CNS‑focused screening deck is justified because its ortho‑fluorine atom elevates tPSA relative to the des‑fluoro analog, potentially reducing hERG and other off‑target liabilities while maintaining passive permeability [1].

Structure–Activity Relationship (SAR) Exploration of Halogen Substitution Effects on Metabolic Stability

The unique combination of meta‑bromine and ortho‑fluorine substituents provides a valuable SAR probe. The meta‑bromine can be replaced by chlorine or removed entirely in follow‑up libraries to quantify the contribution of halogen size and electronegativity to CYP450 metabolic stability, while the ortho‑fluorine serves as a metabolically stable isostere .

Fragment‑Based Drug Discovery (FBDD) Library Enrichment with a Constrained Dual‑Heterocycle Scaffold

The direct piperidine‑piperazine linkage and only four rotatable bonds maximize conformational rigidity while preserving key pharmacophoric features. This compound can serve as a privileged fragment for FBDD campaigns targeting G‑protein coupled receptors (GPCRs), ion channels, or kinases, where rigid, compact ligands are preferred starting points [1].

Anti‑Infective or Antiviral Screening Deck Expansion with Halogenated Arylpiperazines

Halogenated arylpiperazines have demonstrated nanomolar activity as CCR5 antagonists in HIV‑1 entry inhibition assays [1]. The target compound, bearing both bromine and fluorine substituents, is a logical entry for antiviral screening cascades seeking to mimic or improve upon the physicochemical profile of known active piperazine derivatives.

Quote Request

Request a Quote for 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.